Boc-d-glu-ofm

Overview

Description

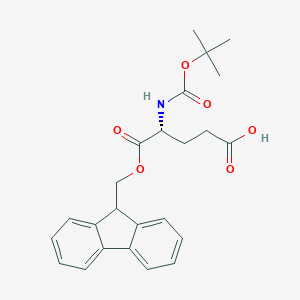

Boc-d-glu-ofm, also known as N-α-tert-butoxycarbonyl-D-glutamic acid α-9-fluorenylmethyl ester, is a peptide derivative used primarily in peptide synthesis. It is a protected form of D-glutamic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the carboxyl group is protected by a 9-fluorenylmethyl (Fm) ester. This compound is widely utilized in the synthesis of cyclic peptides and ester insulin .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-d-glu-ofm typically involves the protection of the amino group of D-glutamic acid with a tert-butoxycarbonyl group and the carboxyl group with a 9-fluorenylmethyl ester. The process can be summarized as follows:

Protection of the Amino Group: The amino group of D-glutamic acid is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

Protection of the Carboxyl Group: The carboxyl group is then protected by reacting with 9-fluorenylmethanol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP)

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Protection Reactions: Large-scale protection of the amino and carboxyl groups using industrial-grade reagents.

Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: Boc-d-glu-ofm undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Boc and Fm groups under acidic conditions.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, while piperidine is used for Fm deprotection.

Major Products:

Deprotected Amino Acids: Removal of the protecting groups yields free D-glutamic acid.

Peptides: Coupling reactions result in the formation of peptides and cyclic peptides.

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Boc-d-glu-ofm is widely utilized in solid-phase peptide synthesis due to its ability to selectively protect the amino and carboxyl groups of glutamic acid. The Boc (tert-butyloxycarbonyl) group protects the amino group, while the O-fluoromethyl (Ofm) group protects the side chain carboxyl group. This selective protection allows for precise control over the sequence and modifications of peptides during synthesis.

Key Steps in SPPS :

- Activation : The this compound is activated using coupling reagents such as HBTU or DIC.

- Coupling : It is coupled with other protected amino acids on a solid support.

- Deprotection : After synthesis, the Boc group is removed using acid treatment to yield the free peptide.

Drug Development

This compound has significant implications in drug development, particularly for peptide-based therapeutics. Its incorporation into drug candidates can enhance properties such as stability, solubility, and cell permeability.

Applications in Drug Design :

- Targeting Specific Proteins : By modifying peptides with this compound, researchers can create compounds that interact selectively with specific proteins or enzymes involved in disease pathways.

- Therapeutic Strategies : The compound's role in synthesizing biologically active peptides makes it valuable for exploring novel therapeutic strategies for conditions like cancer and neurodegenerative disorders.

Biological Studies

The compound is also employed in various biological studies to investigate protein interactions and enzymatic activities.

Research Focus Areas :

- Protein-Protein Interactions : Studies using this compound help elucidate mechanisms of protein interactions by forming stable peptide bonds.

- Enzyme-Substrate Interactions : Its application allows researchers to explore how modifications affect enzyme activity and substrate specificity.

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Peptide Synthesis | Used in SPPS for constructing peptides with precise sequences. | Synthesis of cyclic peptides for functional studies |

| Drug Development | Enhances stability and solubility of peptide-based drugs. | Development of insulin analogs |

| Biological Studies | Investigates protein interactions and enzymatic functions. | Studies on glutamate receptor interactions |

Case Studies

-

Peptide Synthesis for Therapeutic Use

A study demonstrated the use of this compound in synthesizing cyclic peptides that exhibited enhanced biological activity compared to linear counterparts. These cyclic peptides were designed to target specific receptors involved in metabolic pathways, highlighting the compound's utility in drug discovery. -

Investigating Glutamate Signaling

Research involving this compound has been pivotal in understanding glutamate signaling pathways. By incorporating this compound into peptides that interact with glutamate receptors, scientists have gained insights into its role in neurotransmission and potential implications for neurodegenerative diseases. -

Ester Insulin Synthesis

This compound has been successfully applied in synthesizing esterified forms of insulin, which are critical for diabetes research. This application underscores its importance in developing modified insulin analogs that may offer improved pharmacokinetic profiles.

Mechanism of Action

The mechanism of action of Boc-d-glu-ofm involves its role as a protected amino acid derivative in peptide synthesis. The Boc and Fm groups protect the amino and carboxyl groups, respectively, during the synthesis process. These protecting groups are removed under specific conditions to yield the desired peptide or protein .

Molecular Targets and Pathways: this compound itself does not have direct biological targets but is used to synthesize peptides that can interact with various molecular targets, including enzymes, receptors, and proteins involved in cellular pathways .

Comparison with Similar Compounds

Boc-L-glutamic acid α-9-fluorenylmethyl ester: Similar in structure but uses L-glutamic acid instead of D-glutamic acid.

Boc-L-glutamic acid γ-benzyl ester: Another protected form of glutamic acid used in peptide synthesis.

Uniqueness: Boc-d-glu-ofm is unique due to its use of D-glutamic acid, which can impart different stereochemical properties to the synthesized peptides compared to L-glutamic acid derivatives. This can be crucial in the synthesis of peptides with specific biological activities.

Biological Activity

Boc-D-Glu-Ofm, also known as N-α-tert-butoxycarbonyl-D-glutamic acid α-9-fluorenylmethyl ester, is a peptide derivative primarily utilized in peptide synthesis. This compound is notable for its role in the development of peptide-based drugs and therapeutic agents, particularly in insulin synthesis and various biological studies involving protein interactions.

Chemical Structure:

- Molecular Formula: CHN

- CAS Number: 214630-10-1

The synthesis of this compound involves several key steps:

- Protection of the Amino Group: The amino group of D-glutamic acid is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.

- Protection of the Carboxyl Group: The carboxyl group is protected by reacting with 9-fluorenylmethanol using a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) .

This compound functions as a protected amino acid derivative during peptide synthesis. The protecting groups (Boc and Fm) safeguard the amino and carboxyl groups, respectively, allowing for selective reactions necessary for forming peptide bonds. Upon deprotection, it yields free D-glutamic acid, which can then participate in further biochemical processes .

Biological Applications

- Peptide Synthesis:

-

Insulin Synthesis:

- Integral in synthesizing ester insulin, which has significant implications in diabetes research .

-

Drug Development:

- Employed in developing peptide-based drugs that target specific biological pathways .

- Biological Studies:

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various applications:

- Peptide Microarray Production: A study reported an acid-modulated strategy for producing novel peptide microarrays on biosensor interfaces, utilizing this compound as a critical component for achieving high yields (up to 97%) in peptide formation .

- Corticotropin-Releasing Factor (CRF) Analogs: Research demonstrated that this compound could be effectively incorporated into CRF analogs, enhancing their stability and biological activity. The incorporation led to significant improvements in receptor binding affinity .

Comparative Data Table

The following table summarizes key findings from various studies involving this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Boc-D-Glu-OFm, and how do reaction conditions influence yield and purity?

- Methodological Answer : Design multi-variable experiments to test reaction parameters (e.g., temperature, solvent polarity, catalysts) and characterize products using NMR, HPLC, and mass spectrometry. Compare yields and purity metrics across conditions. Use fractional factorial designs to minimize resource use while maximizing data output . For novel compounds, ensure spectral data (¹H/¹³C NMR, IR) and elemental analysis meet journal standards for reproducibility .

Q. How can researchers validate the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (e.g., heat, humidity, light) and monitor degradation via HPLC or LC-MS. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Include control groups and replicate experiments to address variability . Document deviations and statistical significance in degradation rates .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s stereochemical configuration?

- Methodological Answer : Combine chiral HPLC with circular dichroism (CD) spectroscopy to confirm enantiomeric purity. Cross-validate results using X-ray crystallography if single crystals are obtainable. For journals, provide raw spectral data in supporting information and cite established protocols for comparative analysis .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) to study binding affinities and conformational changes. Validate predictions with in vitro assays (e.g., SPR, ITC). Address contradictions between computational and experimental data by refining force-field parameters or testing alternative binding modes .

Q. What strategies resolve contradictory data in this compound’s in vivo pharmacokinetic profiles?

- Methodological Answer : Perform meta-analyses of existing studies to identify confounding variables (e.g., animal models, dosing regimens). Use Bland-Altman plots or Cohen’s kappa to assess inter-study agreement. If disparities persist, design follow-up experiments with standardized protocols (e.g., controlled diets, genetically homogeneous models) .

Q. How does this compound’s structure-activity relationship (SAR) compare to its enantiomer or structural analogs?

- Methodological Answer : Synthesize analogs with systematic modifications (e.g., side-chain substitutions, protective group variations). Test biological activity in dose-response assays and analyze SAR using Free-Wilson or Hansch analysis. Publish comparative data in tables with p-values and effect sizes, adhering to journal guidelines for clarity .

Q. Methodological Frameworks for Contradiction Analysis

Q. What statistical approaches are recommended for reconciling conflicting results in this compound studies?

- Answer : Apply mixed-effects models to account for batch variability or inter-lab differences. Use sensitivity analyses to identify outlier data points. For meta-analyses, calculate I² statistics to quantify heterogeneity and employ random-effects models if heterogeneity exceeds 50% .

Q. How to design a study investigating this compound’s role in metabolic pathways without prior mechanistic data?

- Answer : Use hypothesis-generating approaches like untargeted metabolomics (GC-MS, LC-HRMS) to identify perturbed pathways. Validate findings with targeted assays (e.g., isotope tracing). Frame the research question using PICOT (Population: cell lines; Intervention: this compound exposure; Comparison: untreated controls; Outcome: metabolite levels; Time: 24–72 hrs) .

Q. Compliance and Reporting Standards

Q. What documentation is essential for reproducing this compound synthesis in academic publications?

- Answer : Include detailed experimental procedures (solvents, catalysts, reaction times), purification methods (e.g., column chromatography gradients), and characterization data. For journals like Beilstein J. Org. Chem., limit main-text experimental details to five compounds; submit extended data as supplementary files .

Q. How to structure a research proposal on this compound’s therapeutic potential for grant applications?

- Answer : Follow FINER criteria:

- Feasible : Outline access to synthetic facilities and analytical instruments.

- Novel : Highlight gaps in existing SAR or mechanistic studies.

- Ethical : Address animal/cell line ethics approvals.

- Relevant : Link to disease models (e.g., metabolic disorders).

Include preliminary data tables and Gantt charts for timelines .

Properties

IUPAC Name |

(4R)-5-(9H-fluoren-9-ylmethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO6/c1-24(2,3)31-23(29)25-20(12-13-21(26)27)22(28)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYVYHUPZNONJS-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.